Journal Name:Progress in Materials Science
Journal ISSN:0079-6425
IF:48.165
Journal Website:http://www.journals.elsevier.com/progress-in-materials-science/
Year of Origin:1961
Publisher:Elsevier Ltd
Number of Articles Per Year:58
Publishing Cycle:Bimonthly
OA or Not:Not
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-06-28 , DOI:
10.1021/acs.jpclett.3c01072
Amorphous transparent conductors (a-TCs) are key materials for flexible and transparent electronics but still suffer from poor p-type conductivity. By developing an amorphous Cu(S,I) material system, record high hole conductivities of 103–104 S cm–1 have been achieved in p-type a-TCs. These high conductivities are comparable with commercial n-type TCs made of indium tin oxide and are 100 times greater than any previously reported p-type a-TCs. Responsible for the high hole conduction is the overlap of large p-orbitals of I– and S2– anions, which provide a hole transport pathway insensitive to structural disorder. In addition, the bandgap of amorphous Cu(S,I) can be modulated from 2.6 to 2.9 eV by increasing the iodine content. These unique properties demonstrate that the Cu(S,I) system holds great potential as a promising p-type amorphous transparent electrode material for optoelectronics.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-07 , DOI:
10.1021/acs.jpclett.3c01111
To further ameliorate current additive engineering of perovskites for viable applications, the inherent limitations should be overcome; these include weakened coordination of the dopants to the [PbI6]4– octahedra during crystallization and ubiquity of ineffective bonding sites. Herein, we introduce a facile strategy for synthesizing a reduction-active antisolvent. Washing with reduction-active PEDOT:PSS-blended antisolvent substantially enhances the intrinsic polarity of the Lewis acid (Pb2+) in [PbI6]4– octahedra, which causes significant strengthening of the coordinate bonding between additives and perovskite. Thus, coordination of the additive to the perovskite becomes much stable. Additionally, the enhanced coordination ability of Pb2+ can enhance the effective bonding sites and further enhance the efficacy of additive optimization to the perovskite. Here, we demonstrate five different additives as dopant bases and repeatedly verify the universality of this approach. The photovoltaic performance and stability of doped-MAPbI3 devices are further improved, revealing the advanced potential of additive engineering.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-07 , DOI:
10.1021/acs.jpclett.3c01337
Understanding the dynamics of proton transfer along low-barrier hydrogen bonds remains an outstanding challenge of great fundamental and practical interest, reflecting the central role of quantum effects in reactions of chemical and biological importance. Here, we combine ab initio calculations with the semiclassical ring-polymer instanton method to investigate tunneling processes on the ground electronic state of 6-hydroxy-2-formylfulvene (HFF), a prototypical neutral molecule supporting low-barrier hydrogen-bonding. The results emerging from a full-dimensional ab initio instanton analysis reveal that the tunneling path does not pass through the instantaneous transition-state geometry. Instead, the tunneling process involves a multidimensional reaction coordinate with concerted reorganization of the heavy-atom skeletal framework to substantially reduce the donor–acceptor distance and drive the ensuing intramolecular proton-transfer event. The predicted tunneling-induced splittings for HFF isotopologues are in good agreement with experimental findings, leading to percentage deviations of only 20–40%. Our full-dimensional results allow us to characterize vibrational contributions along the tunneling path, highlighting the intrinsically multidimensional nature of the attendant hydron-migration dynamics.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-06-30 , DOI:
10.1021/acs.jpclett.3c01125
Organic materials can tune the optical properties in layered (2D) hybrid perovskites, although their impact on photophysics is often overlooked. Here, we use transient absorption spectroscopy to probe the Dion–Jacobson (DJ) and Ruddlesden–Popper (RP) 2D perovskite phases. We show the formation of charge transfer excitons in DJ phases, resulting in a photoinduced Stark effect which is shown to be dependent on the spacer size. By using electroabsorption spectroscopy, we quantify the strength of the photoinduced electric field, while temperature-dependent measurements demonstrate new features in the transient spectra of RP phases at low temperatures resulting from the quantum-confined Stark effect. This study reveals the impact of spacer size and perovskite phase configuration on charge transfer excitons in 2D perovskites of interest to their advanced material design.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-07 , DOI:
10.1021/acs.jpclett.3c01286
Passive permeation of small molecules into vesicles with multiple compartments is a critical event in many chemical and biological processes. We consider the translocation of the peptide NAF-144–67 labeled with a fluorescent fluorescein dye across membranes of rhodamine-labeled 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) into liposomes with internal vesicles. Time-resolved microscopy revealed a sequential absorbance of the peptide in both the outer and inner micrometer vesicles that developed over a time period of minutes to hours, illustrating the spatial and temporal progress of the permeation. There is minimal perturbation of the membrane structure and no evidence for pore formation. On the basis of molecular dynamics simulations of NAF-144–67, we extended a local defect model to migration processes that include multiple compartments. The model captures the long residence time of the peptide within the membrane and the rate of permeation through the liposome and its internal compartments. Imaging experiments confirm the semi-quantitative description of the permeation of the model by activated diffusion and open the way for studies of more complex systems.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-03 , DOI:
10.1021/acs.jpclett.3c01491
Direct dehydrogenation of alkanes under mild conditions offers a green route to produce valuable olefins, but realizing C–H bond activation at a low temperature presents a significant challenge. Here, photocatalytic ethylbenzene conversion into styrene has been achieved by one hole on rutile (R)–TiO2(100) at 80 K under 257 and 343 nm irradiation. Although the rates of the initial α-C–H bond activation are nearly the same at the two wavelengths, the rate of the β-C–H bond cleavage is strongly dependent upon hole energy, leading to the much higher yield of 290 K styrene formation at 257 nm, which raises doubt about the simplified TiO2 photocatalysis model in which excess energy of the charge carrier is useless and highlights the importance of intermolecular energy redistribution in photocatalytic reactions. The result not only advances our understandings in low-temperature C–H bond activation but also calls for the development of a more sophisticated photocatalysis model.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-18 , DOI:
10.1021/acs.jpclett.3c01128
The repair of the cyclobutane pyrimidine dimer (CPD) lesion in DNA by photolyase is determined by its initial recognition, and the catalytic efficiency depends on a series of intermolecular electron-transfer (ET) processes. Here, we investigated the repair of a CPD structural isomer, replacing the deoxyribose with a pyranose sugar on the 5′ site, and found a loss in binding efficiency and repair quantum yield. Using femtosecond spectroscopy, we characterized all elementary repair steps and observed a systemic slowdown of the four intermolecular ET reactions and the second bond splitting. Our observations and molecular dynamics simulations suggest that the sugar replacement disrupts the lesion binding configuration, weakening the electronic coupling between the cofactor and lesion and altering the stability of lesion intermediates. These findings highlight how the CPD photolyases have utilized the structural features of the CPD lesion and optimized its interactions with the cofactor and key active-site residues to maximize repair yields.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-18 , DOI:
10.1021/acs.jpclett.3c01520
Following the emergence of lead halide perovskites (LHPs) as materials for efficient solar cells, research has progressed to explore stable, abundant, and nontoxic alternatives. However, the performance of such lead-free perovskite-inspired materials (PIMs) still lags significantly behind that of their LHP counterparts. For bismuth-based PIMs, one significant reason is a frequently observed ultrafast charge-carrier localization (or self-trapping), which imposes a fundamental limit on long-range mobility. Here we report the terahertz (THz) photoconductivity dynamics in thin films of BiOI and demonstrate a lack of such self-trapping, with good charge-carrier mobility, reaching ∼3 cm2 V–1 s–1 at 295 K and increasing gradually to ∼13 cm2 V–1 s–1 at 5 K, indicative of prevailing bandlike transport. Using a combination of transient photoluminescence and THz- and microwave-conductivity spectroscopy, we further investigate charge-carrier recombination processes, revealing charge-specific trapping of electrons at defects in BiOI over nanoseconds and low bimolecular band-to-band recombination. Subject to the development of passivation protocols, BiOI thus emerges as a superior light-harvesting semiconductor among the family of bismuth-based semiconductors.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-27 , DOI:
10.1021/acs.jpclett.3c01343
We report a significantly broad nonlinear optical response enhanced in a tip–substrate plasmonic nanocavity. Focusing on the near-field second harmonics of the wavelength-tunable femtosecond laser, we demonstrate that the tip-enhancement of nonlinear optical effects efficiently works over the broad wavelength range through the visible to infrared region. We also found that this broadband nonlinear optical property is directly affected not only by the nanometer-scale sharpness of the tip apexes but also by the micrometer-scale surface geometry of the tip shafts. While spatially nonlocal plasmonic modes excited throughout the micrometer-scale tip shafts enhance near-to-mid-infrared incoming light, the radiation of visible-to-near-infrared second harmonics is boosted by localized plasmons at the nanogap. These two plasmonic modes simultaneously affect the excitation and emission processes, realizing the strong and broad enhancement of second harmonic generation. Our results provide a new basis for the physical understanding and fine manipulation of nonlinear optical phenomena enhanced in plasmonic nanocavities.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-27 , DOI:
10.1021/acs.jpclett.3c01437
Notably, the intermolecular charge transfer between pyrene (Py) and benzophonenes (BPs) can significantly enhance the quantum yield of the triplet state of Py, which will convert Py from a fluorescence molecule to a phosphorescence molecule. The intermolecular charge transfer is confirmed by steady-state and time-resolved spectroscopy and theoretical study. Based on these foundations, Py is doped into BPs systems and a large Stokes-shift organic room temperature phosphorescence (ORTP) is observed. By using different benzophenone derivatives, a series of host–guest ORTP materials with different luminescent properties adjusted by intermolecular charge transfer features are developed. Fortunately, these host–guest ORTP systems from benzophenone derivatives and pyrene are readily fabricated, and the red gradient color lasting as long as 3 s is observed after removing UV excitation. This host–guest charge transfer strategy plays an important role in the mechanism of the luminous type shift. Our strategy paves the way to design ORTP materials conveniently and apply these materials in encryption and temperature alarm device.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0.80 | 144 | Science Citation Index Science Citation Index Expanded | Not |
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